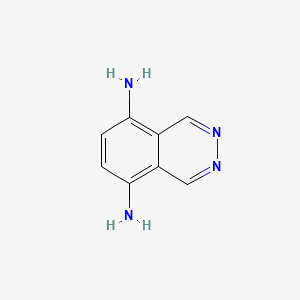

Phthalazine-5,8-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phthalazine-5,8-diamine is a heterocyclic organic compound that belongs to the class of phthalazines. Phthalazines are bicyclic nitrogen-containing compounds where a pyridazine ring is fused with a benzene ring. This compound is known for its significant biological and pharmacological activities, making it an important subject of study in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phthalazine-5,8-diamine can be synthesized through several methods. One common approach involves the condensation of 2-(p-toluoyl)benzoic acid with hydrazine and its derivatives. This reaction typically occurs under reflux conditions in the presence of a suitable solvent such as acetonitrile . Another method involves the reduction of chlorophthalazine with phosphorus and hydroiodic acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Analyse Chemischer Reaktionen

Oxidation Reactions

Phthalazine-5,8-diamine undergoes oxidation under controlled conditions:

-

Alkaline Potassium Permanganate (KMnO₄):

Phthalazine 5 8 diamineKMnO4,OH−Pyridazine 3 6 dicarboxylic acid+NH3↑

Oxidation yields pyridazine dicarboxylic acid derivatives, analogous to the behavior of unsubstituted phthalazine . This reaction proceeds via cleavage of the aromatic ring, forming dicarboxylic acids. -

Ceric Ammonium Nitrate (CAN):

In acidic conditions, oxidation may lead to ring contraction, forming fluorescent phthalimide derivatives (e.g., 3-hydroxy-6-methoxyphthalimide) .

Substitution Reactions

The amino groups facilitate nucleophilic substitution and electrophilic attacks:

-

Chlorination:

Phthalazine 5 8 diaminePOCl35,8−Dichlorophthalazine+2HCl↑

Reaction with phosphorus oxychloride (POCl₃) replaces amino groups with chlorine, forming dichlorophthalazine intermediates . -

Alkylation/Acylation:

Cyclization and Condensation

-

Hydrazine Derivatives:

Reaction with hydrazine hydrate forms fused heterocycles, such as triazolo-phthalazines, via cyclocondensation . -

Thiosemicarbazide/Thiocarbonohydrazide:

Forms thiosemicarbazone derivatives, which exhibit antimicrobial activity .

Ring Contraction and Tautomerization

Under oxidative or acidic conditions:

-

Ceric Ammonium Nitrate (CAN):

Induces ring contraction of dihydrophthalazin-dione derivatives to yield phthalimides . -

Tautomerization:

N-Aminophthalimide derivatives interconvert with phthalazine-1,4-diones under Brønsted acid catalysis .

Interaction with Electrophiles

-

Vilsmeier-Haack Reaction:

Formylation at reactive positions occurs using POCl₃/DMF, producing formyl-substituted derivatives .

Comparative Reaction Table

Key Research Findings

-

Antimicrobial Activity: Derivatives synthesized via substitution (e.g., thiosemicarbazones) show antifungal and antibacterial properties .

-

Fluorescent Applications: Ring-contracted phthalimides exhibit strong fluorescence, useful in biochemical labeling .

-

Synthetic Flexibility: The compound’s amino groups enable diverse modifications, including peptide coupling and heterocycle formation .

Wissenschaftliche Forschungsanwendungen

Phthalazine-5,8-diamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of phthalazine-5,8-diamine involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Phthalazine-5,8-diamine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

Quinoxaline: Another bicyclic nitrogen-containing compound with different pharmacological properties.

Cinnoline: Known for its antimicrobial and anticancer activities.

Quinazoline: Used in the development of anticancer drugs

This compound stands out due to its broad spectrum of biological activities and its role as a precursor in the synthesis of various pharmacologically active compounds .

Eigenschaften

IUPAC Name |

phthalazine-5,8-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-1-2-8(10)6-4-12-11-3-5(6)7/h1-4H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIVUFBRSUKPFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NN=CC2=C1N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.